

Bitertanol's Androgen Receptor Binding Affinity: A Comparative Analysis

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Compound of Interest		
Compound Name:	Bitertanol	
Cat. No.:	B1216083	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **bitertanol**'s binding affinity to the androgen receptor (AR) against other known ligands. The information is supported by experimental data and detailed methodologies to aid in the assessment of its endocrine-disrupting potential.

Bitertanol, a conazole fungicide, has been identified as a potential endocrine disruptor with antiandrogenic properties. Understanding its binding affinity to the androgen receptor is crucial for evaluating its toxicological profile and potential impact on human health. This guide summarizes available quantitative data, details the experimental protocols used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities of **bitertanol** and other relevant compounds to the androgen receptor. The data is presented as IC50 or Ki values, which represent the concentration of the compound required to inhibit 50% of the binding of a reference ligand to the receptor. Lower values indicate a higher binding affinity.



Compoun d	Compoun d Type	Assay Type	Receptor Source	IC50 (μM)	Ki (nM)	Referenc e Compoun d
Bitertanol	Fungicide	Yeast Androgen Screen (YAS)	Recombina nt human AR	1.8	-	Dihydrotest osterone (DHT)
Vinclozolin	Fungicide	Yeast Androgen Screen (YAS)	Recombina nt human AR	1.4	-	Dihydrotest osterone (DHT)
Flusilazole	Fungicide	Yeast Androgen Screen (YAS)	Recombina nt human AR	13.6	-	Dihydrotest osterone (DHT)
Prochloraz	Fungicide	Reporter Gene Assay	Human AR	-	-	R1881
Bicalutami de	Non- steroidal antiandrog en	Competitio n Binding	LNCaP cells	0.16	-	-
Enzalutami de	Non- steroidal antiandrog en	Competitio n Binding	LNCaP cells	0.036	-	-
Flutamide	Non- steroidal antiandrog en	Competitio n Binding	-	-	55	-
Dihydrotest osterone	Natural Androgen	Competitio n Binding	Hamster prostate	-	3.2 (nM)	[3Н]DHT



(DHT)			cytosol			
Cyproteron e Acetate	Steroidal antiandrog en	Competitio n Binding	Hamster prostate cytosol	-	4.4 (nM)	[3H]DHT

Experimental Protocols

The determination of a compound's binding affinity to the androgen receptor typically involves competitive binding assays. Below is a detailed methodology for a common approach.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-R1881 or [3H]-DHT) for binding to the androgen receptor.

Materials:

- Androgen Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor.[1]
- Radioligand: [3H]-R1881 (a synthetic androgen) or [3H]-Dihydrotestosterone (DHT).
- Test Compound: **Bitertanol** or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).
- Reference Compounds: Unlabeled R1881 or DHT (for determining non-specific binding) and known antiandrogens (e.g., flutamide, bicalutamide) as positive controls.
- Assay Buffer: Tris-HCl buffer containing protease inhibitors.
- Scintillation Cocktail and Counter: For measuring radioactivity.

Procedure:

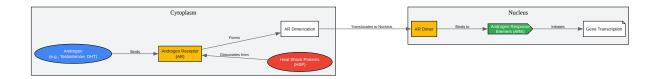
 Preparation of Receptor: Isolate cytosol containing the androgen receptor from the prostate of castrated male rats or use a commercially available recombinant AR.



- Incubation: In assay tubes, combine the androgen receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
- Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
- Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm
 of the test compound concentration. The IC50 value is determined from this curve,
 representing the concentration of the test compound that displaces 50% of the specifically
 bound radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value
 using the Cheng-Prusoff equation.

Visualizing the Mechanisms

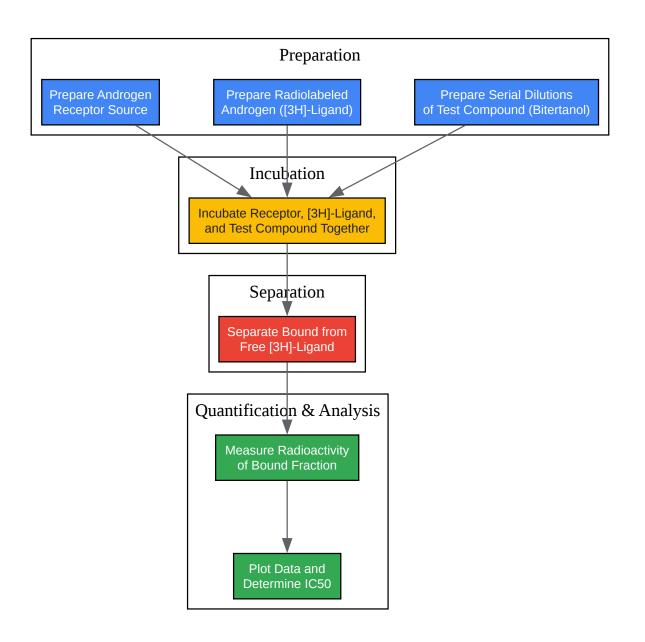
To better understand the context of **bitertanol**'s interaction with the androgen receptor, the following diagrams illustrate the androgen receptor signaling pathway and the workflow of a competitive binding assay.



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Caption: Androgen Receptor Signaling Pathway.



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Caption: Competitive Binding Assay Workflow.

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References

- 1. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
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